REACTION_SMILES
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[CH3:17][N:18]([CH:19]=[O:20])[CH3:21].[Cl:6][c:7]1[cH:8][c:9]2[cH:10][cH:11][nH:12][c:13]2[cH:14][cH:15]1.[OH2:16].[P:1]([Cl:2])([Cl:3])([Cl:4])=[O:5]>>[Cl:6][c:7]1[cH:8][c:9]2[c:10]([CH:19]=[O:20])[cH:11][nH:12][c:13]2[cH:14][cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccc2[nH]ccc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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O=Cc1c[nH]c2ccc(Cl)cc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |